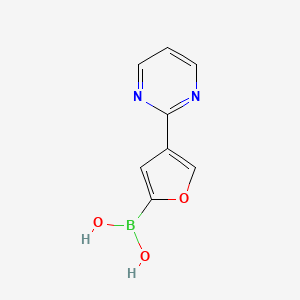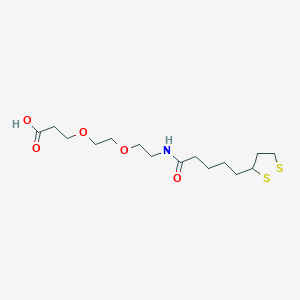
Calcium 2-(trimethylammonio)ethyl phosphate chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2-(trimethylammonio)ethyl phosphate chloride, also known as phosphocholine chloride calcium salt tetrahydrate, is a compound with the molecular formula C5H21CaClNO8P. It is a quaternary ammonium salt and a derivative of choline phosphate. This compound is commonly used in research and has applications in various fields including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-(trimethylammonio)ethyl phosphate chloride typically involves the reaction of choline chloride with calcium phosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired product. The reaction mixture is then subjected to centrifugal filtration, and the resulting filter cake is washed with purified water. Calcium hydroxide is added to the filtrate to adjust the pH to a range of 9 to 13, followed by further centrifugation and drying to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced filtration techniques to ensure the quality and purity of the final product. The compound is typically produced in bulk quantities and is available in various grades for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Calcium 2-(trimethylammonio)ethyl phosphate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate and sodium sulfate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphonate derivatives, while reduction can produce different choline derivatives .
Aplicaciones Científicas De Investigación
Calcium 2-(trimethylammonio)ethyl phosphate chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular and molecular biology studies, particularly in the study of cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialized chemicals and materials, including surfactants and emulsifiers
Mecanismo De Acción
The mechanism of action of calcium 2-(trimethylammonio)ethyl phosphate chloride involves its interaction with cellular membranes and signaling pathways. The compound acts as a source of choline, which is essential for the synthesis of phosphatidylcholine, a major component of cell membranes. It also participates in various biochemical pathways, including those involved in neurotransmission and lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Choline chloride: A precursor to calcium 2-(trimethylammonio)ethyl phosphate chloride, commonly used in animal feed and as a dietary supplement.
Phosphatidylcholine: A major component of cell membranes, similar in structure but more complex.
Calcium phosphate: Used in various applications, including as a dietary supplement and in bone graft materials.
Uniqueness
This compound is unique due to its combination of calcium and choline phosphate, providing both essential nutrients in a single compound. Its ability to participate in various biochemical pathways and its applications in diverse fields make it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C5H11CaClNO2P |
|---|---|
Peso molecular |
223.65 g/mol |
InChI |
InChI=1S/C5H11NO2P.Ca.ClH/c1-6(2,3-4-7)5-9-8;;/h7H,3-4H2,1-2H3;;1H/q+1;;/p-1 |
Clave InChI |
ALESPATZLNIRQR-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCO)C#P=O.[Cl-].[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


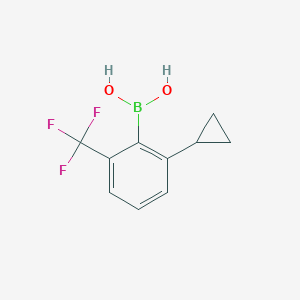

![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
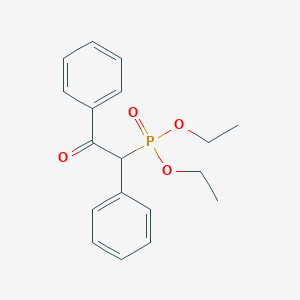
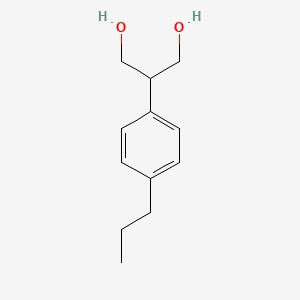
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
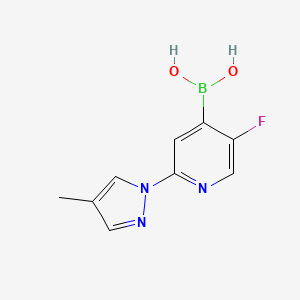
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
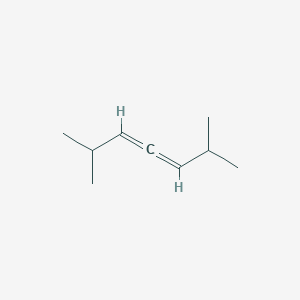
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
